molecular formula C10H20N2O5 B2539239 1-Morpholinobutan-2-amine oxalate CAS No. 2034585-54-9

1-Morpholinobutan-2-amine oxalate

Cat. No.: B2539239
CAS No.: 2034585-54-9
M. Wt: 248.279
InChI Key: UPVPPVANKRHGSM-UHFFFAOYSA-N
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Description

1-Morpholinobutan-2-amine oxalate is a secondary amine compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a butan-2-amine backbone, with oxalic acid as the counterion. The molecular formula of the base compound (1-Morpholinobutan-2-amine) is C₈H₁₆N₂O, and the oxalate salt adds C₂H₂O₄, resulting in a total molecular weight of 248.26 g/mol.

Properties

IUPAC Name

1-morpholin-4-ylbutan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.C2H2O4/c1-2-8(9)7-10-3-5-11-6-4-10;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVPPVANKRHGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCOCC1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Morpholinobutan-2-amine oxalate typically involves the reaction of morpholine with butan-2-amine under specific conditions. The oxalate salt is formed by reacting the resulting amine with oxalic acid. The synthetic route can be summarized as follows:

    Reaction of Morpholine with Butan-2-amine: This step involves the nucleophilic substitution reaction where morpholine reacts with butan-2-amine in the presence of a suitable catalyst.

    Formation of Oxalate Salt: The resulting amine is then reacted with oxalic acid to form the oxalate salt. This step is usually carried out in an aqueous medium to facilitate the formation of the salt.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Morpholinobutan-2-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine ring or the butan-2-amine moiety is substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Morpholinobutan-2-amine oxalate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in the preparation of complex chemical compounds.

    Biology: In biological research, the compound is used to study the effects of morpholine derivatives on cellular processes. It can act as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Morpholinobutan-2-amine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Morpholinobutan-2-amine oxalate with structurally or functionally related compounds, based on evidence provided:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
This compound Not provided C₈H₁₆N₂O·C₂H₂O₄ 248.26 Morpholine ring, secondary amine, oxalate salt Inferred: Pharmaceutical intermediates, potential CNS activity due to amine-morpholine synergy .
2-(2-Methylmorpholin-4-yl)butan-1-amine Not provided C₉H₂₀N₂O 172.27 Methyl-substituted morpholine, primary amine chain Not specified; structural similarity suggests use in drug design for enhanced lipophilicity .
1-(Azepan-1-yl)-3-methylbutan-2-amine 1021147-07-8 C₁₁H₂₄N₂ 184.32 Azepane (7-membered ring) instead of morpholine, branched alkyl chain Possible use in polymer chemistry or as a ligand due to larger ring size .
5-(Morpholin-4-yl)pent-2-en-1-amine Not provided C₉H₁₈N₂O ~170.25 (estimated) Unsaturated pent-2-en chain, morpholine moiety Highlighted for versatility in pharmaceuticals and agrochemicals; double bond increases rigidity .
(4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine Not provided C₁₆H₂₁NS 259.41 Thiophene and phenyl substituents, tertiary amine Potential electronic applications or catalysis due to aromatic/thiophene interactions .

Key Structural and Functional Differences:

Ring Systems: Morpholine (6-membered, O/N) in this compound vs. azepane (7-membered, N-only) in compound 8 .

Amine Configuration :

  • The oxalate salt in the target compound enhances water solubility compared to free bases like 2-(2-methylmorpholin-4-yl)butan-1-amine .
  • Tertiary amines (e.g., compound 9) may exhibit different pharmacokinetics compared to secondary amines .

Substituent Effects: Methyl groups (compound 7) increase lipophilicity, while oxalate counterions (target compound) improve crystallinity and stability .

Research Findings and Implications

  • Synthetic Accessibility: Morpholine-containing amines are often synthesized via nucleophilic substitution or reductive amination. For example, compound 7 could be synthesized similarly to methods described for methyl 2-benzoylamino-3-oxobutanoate derivatives .
  • Biological Relevance: The morpholine ring is a common pharmacophore in kinase inhibitors and antipsychotics. Compound 5’s applications in agrochemicals suggest that this compound might also serve as a bioactive scaffold .
  • Safety Considerations: While safety data for the target compound is unavailable, analogs like methyl 5-amino-2-morpholinobenzoate require precautions for inhalation and skin contact, implying similar handling protocols .

Biological Activity

1-Morpholinobutan-2-amine oxalate is a morpholine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential applications in drug development and its interactions with biological systems.

This compound is synthesized through the reaction of morpholine with butan-2-amine, followed by the formation of the oxalate salt through reaction with oxalic acid. This synthesis can be optimized using advanced techniques to enhance yield and purity, making it suitable for various applications in research and industry.

The biological activity of this compound primarily involves its role as a ligand that interacts with specific molecular targets, such as receptors and enzymes. The mechanism of action can vary based on the biological context:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in therapeutic contexts where modulation of enzyme activity is desired.
  • Cellular Pathway Modulation : It can influence cellular pathways related to processes such as apoptosis and cell division, which are critical in cancer biology and other diseases.

Biological Activity and Applications

This compound has been studied for various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activities, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : Research indicates that morpholine derivatives can have cytotoxic effects on cancer cells, suggesting a role in cancer therapy.
  • Nephrotoxicity Studies : The compound's oxalate component has been linked to nephrotoxicity, particularly in conditions like systemic sclerosis where oxalate nephropathy can occur due to malabsorption and chronic diarrhea. This highlights the importance of understanding its metabolic effects and potential risks associated with high oxalate levels in patients .

Case Study 1: Oxalate Nephropathy in Systemic Sclerosis

A study involving three patients with systemic sclerosis demonstrated that these individuals developed oxalate nephropathy due to chronic diarrhea and malabsorption. All patients showed signs of acute kidney injury (AKI) linked to elevated urinary oxalate levels. This underscores the need for careful monitoring of oxalate levels in susceptible populations .

Case Study 2: Dietary Oxalates and Kidney Stone Formation

Research has shown that dietary oxalates contribute significantly to kidney stone formation. The metabolic pathways involving oxalate are complex, with implications for dietary management in individuals prone to stone formation. This emphasizes the relevance of compounds like this compound in understanding oxalate metabolism .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other morpholine derivatives:

Compound NameStructure CharacteristicsBiological Activity
Morpholine Simple six-membered ringBasic reactivity; limited biological applications
Butan-2-amine Linear amine structurePrimarily used as a building block
N-Methylmorpholine Methyl group substitutionEnhanced reactivity; varied applications
1-Morpholinobutan-2-amine Combination of morpholine and butan-2-amineDiverse pharmacological potential

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